molecular formula C20H18FNO4 B1631139 Vidofludimus CAS No. 717824-30-1

Vidofludimus

货号: B1631139
CAS 编号: 717824-30-1
分子量: 355.4 g/mol
InChI 键: XPRDUGXOWVXZLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Vidofludimus is synthesized through a multi-step process involving the formation of a biphenyl carboxamide structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used in the synthesis. The process is designed to be scalable and cost-effective for large-scale production .

化学反应分析

Types of Reactions: Vidofludimus undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

科学研究应用

Multiple Sclerosis (MS)

Clinical Trials and Efficacy:

  • Vidofludimus calcium (IMU-838) is currently being evaluated for its efficacy in treating relapsing forms of MS. In preclinical studies, it demonstrated a potent activation of nuclear receptor related 1 (Nurr1), which is associated with neuroprotection .
  • The ongoing ENSURE trial has shown promising results, with a 22.4% reduction in serum neurofilament light (sNfL) levels after 24 weeks of treatment, indicating a potential decrease in neurodegeneration .

Mechanism of Action:

  • This compound acts by inhibiting DHODH, thereby modulating immune responses and reducing inflammation. It also enhances the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF) .

Inflammatory Bowel Disease (IBD)

Clinical Findings:

  • In trials involving patients with Crohn's disease (CD) and ulcerative colitis (UC), this compound demonstrated a favorable safety profile and clinical efficacy. A study reported that 57.1% of CD patients achieved steroid-free remission after 12 weeks of treatment .
  • The CALDOSE-1 trial indicated that while this compound did not meet primary endpoints during the induction phase, it showed dose-linear increases in clinical remission during the maintenance phase .

Potential Mechanisms:

  • This compound's immunomodulatory effects are believed to stem from its ability to inhibit overactive immune cell metabolism, which is crucial in managing IBD symptoms .

Other Autoimmune Disorders

Research Insights:

  • Emerging studies suggest that this compound may have applications beyond MS and IBD. It has been identified as a ligand for farnesoid X receptor (FXR), which could position it as a treatment option for conditions like non-alcoholic fatty liver disease (NAFLD) .
  • Its antiviral properties have also been explored, showing potential efficacy against West Nile virus infections in vitro and in vivo .

Comparative Efficacy Table

Condition Efficacy Observed Trial Phase Key Findings
Multiple Sclerosis22.4% reduction in sNfLPhase 3 ENSURENeuroprotective effects observed; ongoing trials
Inflammatory Bowel Disease57.1% steroid-free remission in CDPhase 2 CALDOSE-1Mixed results; positive outcomes during maintenance phase
Non-Alcoholic Fatty Liver DiseasePotential FXR modulationPreclinicalRepositioning for chronic liver disorders under investigation
Viral InfectionsPotent activity against WNVPreclinicalDemonstrated efficacy both in vitro and in vivo

生物活性

Vidofludimus, a selective inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising therapeutic candidate in various clinical contexts, particularly in autoimmune diseases and viral infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and potential applications in treating conditions such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).

This compound functions by inhibiting DHODH, an enzyme crucial for de novo pyrimidine biosynthesis. This inhibition disrupts the proliferation of rapidly dividing cells, including activated lymphocytes and certain viruses that rely on the host's pyrimidine supply for RNA synthesis. By targeting DHODH, this compound effectively modulates immune responses and exhibits antiviral properties.

Antiviral Activity

Research indicates that this compound demonstrates significant antiviral activity against various strains of the influenza virus. A study reported effective concentrations (EC50) of approximately 2.10 μM against wild-type and drug-resistant strains of influenza A virus (IAV) . The antiviral effects were negated when uridine or cytidine were introduced, confirming that this compound's primary target is DHODH in IAV RdRp-expressing cells.

Clinical Efficacy in Multiple Sclerosis

This compound has been evaluated in multiple clinical trials for its efficacy in treating relapsing forms of MS. A phase 2 trial demonstrated that patients receiving this compound calcium showed a 22.4% reduction in serum neurofilament light chain levels after 24 weeks compared to placebo, indicating a potential decrease in neuronal damage . Furthermore, another study found that treatment led to a significant reduction in new MRI lesions, with the 45 mg dose resulting in a rate ratio of 0.38 compared to placebo .

Table 1: Summary of Clinical Trials for this compound in MS

Study TypePatient PopulationTreatment DurationKey Findings
Phase 2 Trial467 patients with progressive MS120 weeks22.4% reduction in serum NfL levels
EMPhASIS TrialPatients with relapsing-remitting MS24 weeksSignificant reduction in MRI lesions
Safety StudyVarious MS typesVariableFavorable safety profile; common AEs included fatigue and rash

Efficacy in Inflammatory Bowel Disease

In addition to its applications in MS, this compound has shown promise in treating IBD. A phase 2 trial indicated that 57.1% of patients with Crohn's disease achieved steroid-free remission after treatment with this compound . The drug was well tolerated, with no serious adverse events reported.

Table 2: Clinical Outcomes in IBD Trials

ConditionResponse Rate (%)Treatment DurationNotes
Crohn's Disease57.1% achieved remission12 weeksFavorable safety profile; common AEs included nasopharyngitis
Ulcerative ColitisDose-linear increase in remission50 weeksStatistically significant improvements observed

Case Studies and Observations

In a recent analysis involving patients with moderate to severe ulcerative colitis, this compound demonstrated statistically significant rates of clinical remission at week 50 compared to placebo, with an absolute improvement of 33.7% . This reinforces the potential role of this compound as a therapeutic agent in managing chronic inflammatory conditions.

属性

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431325
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Record name SC12267
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

717824-30-1
Record name Vidofludimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717824-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidofludimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDOFLUDIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vidofludimus
Reactant of Route 2
Reactant of Route 2
Vidofludimus
Reactant of Route 3
Reactant of Route 3
Vidofludimus
Reactant of Route 4
Reactant of Route 4
Vidofludimus
Reactant of Route 5
Reactant of Route 5
Vidofludimus
Reactant of Route 6
Vidofludimus
Customer
Q & A

Q1: What is the primary molecular target of Vidofludimus?

A1: this compound primarily targets human dihydroorotate dehydrogenase (hDHODH) [, , , , , , ].

Q2: How does this compound exert its immunomodulatory effects?

A2: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, activated T and B lymphocytes, which rely heavily on de novo pyrimidine synthesis for proliferation, experience metabolic stress and exhibit reduced proliferation [, , , , , , ].

Q3: Does this compound impact cytokine production?

A3: Yes, this compound has been shown to suppress the release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFNγ, from activated T cells [, , , , ].

Q4: Is the inhibition of lymphocyte proliferation the only mechanism by which this compound reduces IL-17?

A4: No, research suggests that this compound can also inhibit IL-17 production independently of its effects on lymphocyte proliferation. Studies have shown that it can directly suppress IL-17 secretion by colonic tissues and splenocytes, possibly by interfering with STAT3 and NF-κB signaling pathways [, , ].

Q5: Does this compound affect all T cells equally?

A5: Research suggests that this compound preferentially targets highly activated T cells. Studies have shown a more pronounced inhibitory effect on high-affinity T cells, which are more metabolically active than low-affinity T cells [].

Q6: Does this compound impact cellular energy production?

A6: this compound has been demonstrated to inhibit both oxidative phosphorylation (OXPHOS) and glycolysis in activated T cells, likely contributing to its immunosuppressive effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。